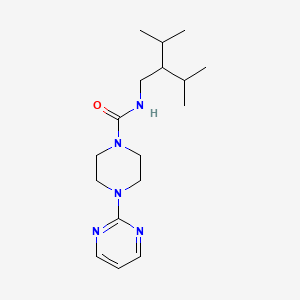
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BPTM belongs to the class of sulfonamide compounds and has been found to exhibit biological activity against various diseases.
作用机制
The mechanism of action of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. This compound has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Inhibition of AKT leads to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to improve glucose metabolism, which may have implications for the treatment of diabetes.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition. This compound has also been found to have low toxicity, which makes it a promising therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain assays.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the identification of new targets for drug development. Additionally, the development of more soluble analogs of this compound may improve its utility in lab experiments.
合成方法
The synthesis of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide involves the reaction of 4-bromobenzene-1-sulfonyl chloride with N-methyl-N-(1,3,4-thiadiazol-2-yl)methanamine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
科学研究应用
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of diabetes by improving glucose metabolism.
属性
IUPAC Name |
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S2/c1-14(10-13-12-7-17-10)18(15,16)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZXBYOHVOLKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=CS1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)


![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)


